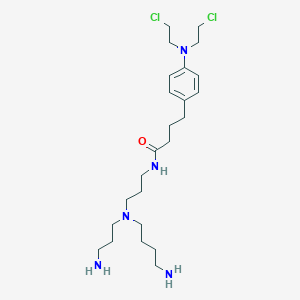

Chlorambucil-spermidine conjugate

Descripción

Propiedades

Número CAS |

143984-22-9 |

|---|---|

Fórmula molecular |

C24H43Cl2N5O |

Peso molecular |

488.5 g/mol |

Nombre IUPAC |

N-[3-[4-aminobutyl(3-aminopropyl)amino]propyl]-4-[4-[bis(2-chloroethyl)amino]phenyl]butanamide |

InChI |

InChI=1S/C24H43Cl2N5O/c25-12-20-31(21-13-26)23-10-8-22(9-11-23)6-3-7-24(32)29-16-5-19-30(18-4-15-28)17-2-1-14-27/h8-11H,1-7,12-21,27-28H2,(H,29,32) |

Clave InChI |

VFXZTLHEGAIJBS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCC(=O)NCCCN(CCCCN)CCCN)N(CCCl)CCCl |

SMILES canónico |

C1=CC(=CC=C1CCCC(=O)NCCCN(CCCCN)CCCN)N(CCCl)CCCl |

Otros números CAS |

143984-22-9 |

Sinónimos |

CBSP conjugate chlorambucil-spermidine conjugate |

Origen del producto |

United States |

Synthesis and Derivatization of Chlorambucil Spermidine Conjugates

Characterization Techniques in Conjugate Synthesis Research

The confirmation of the successful synthesis and purity of chlorambucil-spermidine conjugates relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the synthesized conjugates. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule, respectively. This allows for the confirmation of the formation of the desired amide or ester linkage and the integrity of both the chlorambucil (B1668637) and spermidine (B129725) moieties. For instance, the appearance of a new amide proton signal in the ¹H NMR spectrum and a corresponding carbonyl signal in the ¹³C NMR spectrum would support the successful formation of an amide-linked conjugate.

Mass spectrometry (MS) is used to determine the molecular weight of the conjugate, providing definitive evidence of its formation. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition of the synthesized molecule. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also be used to further confirm the structure of the conjugate.

Table 1: Representative Spectroscopic Data for a Chlorambucil-Spermidine Amide Conjugate

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons of the chlorambucil moiety, the aliphatic protons of the spermidine backbone, the methylene (B1212753) protons adjacent to the nitrogen mustard, and a characteristic amide proton signal. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide bond, aromatic carbons of the chlorambucil ring, and the aliphatic carbons of the spermidine chain. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the chlorambucil-spermidine conjugate. |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the purification of the synthesized conjugate and the assessment of its purity. researchgate.netnih.gov Reversed-phase HPLC is commonly employed, where the conjugate is separated based on its hydrophobicity.

For purification, a semi-preparative or preparative HPLC system is used to isolate the desired conjugate from unreacted starting materials, reagents, and any side products. The fractions containing the pure conjugate are collected for further analysis and biological evaluation.

For purity assessment, an analytical HPLC method is developed. A typical method would involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape. nih.gov The purity of the conjugate is determined by integrating the peak area of the desired product and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is generally required for in vitro and in vivo studies.

Table 2: Typical HPLC Parameters for Analysis of Chlorambucil-Polyamine Conjugates

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 column (e.g., LiChrospher 100 RP-18) nih.gov |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid nih.gov |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at 258 nm (for chlorambucil moiety) nih.gov or fluorescence after derivatization (for polyamine moiety) nih.gov |

| Retention Time | Dependent on the specific conjugate and gradient conditions. |

Structural Modifications and Analog Development of Polyamine-Chlorambucil Conjugates

One area of investigation has been the synthesis of disubstituted arylene- and chlorambucil-polyamine conjugates. nih.gov These analogs have shown high selectivity for the polyamine transport system. nih.gov Another approach has been to conjugate chlorambucil to other polyamines like homospermidine. researchgate.net The length and structure of the polyamine chain can significantly influence the conjugate's ability to be recognized and transported by the polyamine transport system. nih.gov

Furthermore, hybrid molecules have been developed by conjugating chlorambucil to other biologically active molecules, such as amino acids like tyrosine and methionine, or other small molecules. mdpi.com For instance, chlorambucil-tyrosine hybrids have been synthesized and evaluated for their activity against breast cancer cell lines. mdpi.com These structural modifications can alter the physicochemical properties of the conjugate, potentially leading to improved cellular uptake and a different biological activity profile. The development of such analogs is a continuous effort to create more effective and selective anticancer agents.

Exploration of Different Polyamine Backbones

The choice of the polyamine backbone is a critical determinant of the pharmacological profile of a chlorambucil conjugate. The structure of the polyamine influences its affinity for the polyamine transport system and its interaction with DNA. While spermidine is a common choice, researchers have explored other polyamines to modulate the properties of the resulting conjugate.

The synthesis of a chlorambucil-spermidine conjugate has been efficiently achieved via N¹,N⁸-bis-Boc-spermidine. nih.gov This particular conjugate demonstrated a remarkable 10,000-fold increase in DNA cross-linking efficiency compared to chlorambucil alone, highlighting the significant impact of the spermidine moiety. nih.govresearchgate.netnih.gov The enhanced activity is attributed to the high affinity of the polyamine for DNA, which effectively increases the local concentration of the alkylating agent at its target site. researchgate.netnih.gov The conjugation of chlorambucil to spermidine has been shown to increase cytotoxicity against plasmacytoma cells by up to 225-fold. core.ac.uk

While direct comparative studies of chlorambucil conjugated to different polyamines are limited, the principles of polyamine transport and structure-activity relationships from other contexts offer valuable insights. For instance, the length and charge of the polyamine chain are known to be crucial for recognition by the polyamine transport system. Altering the polyamine backbone from spermidine to other natural polyamines like spermine (B22157) or putrescine would likely impact the uptake and efficacy of the chlorambucil conjugate. Spermine, with its longer chain and additional positive charge, might exhibit different binding kinetics and transport efficiency compared to spermidine. Conversely, putrescine, a shorter diamine, might have a lower affinity for the transport system.

In a broader context of polyamine-drug conjugates, studies have shown that the length of the polyamine linker and the presence of aromatic substitutions can significantly influence anticancer activity. nih.gov For example, in a series of spermatinamine (B12380403) analogues, longer polyamine linkers coupled with aromatic oxime substitutions resulted in the most potent compounds against various cancer cell lines. nih.gov This suggests that a systematic exploration of different polyamine backbones for chlorambucil conjugation could lead to the identification of candidates with optimized therapeutic properties.

Table 1: Impact of Polyamine Backbone on Chlorambucil Conjugate Characteristics

| Polyamine Backbone | Key Synthetic Precursor | Reported Impact on Conjugate Characteristics | Reference |

|---|---|---|---|

| Spermidine | N¹,N⁸-bis-Boc-spermidine | - 10,000-fold more efficient at DNA cross-linking than chlorambucil.

| nih.govresearchgate.netnih.govcore.ac.uk |

| Hairpin Polyamide | Pyrrole-imidazole polyamide | - Sequence-selective DNA alkylation.

| nih.gov |

Linker Chemistry Variations and Their Impact on Conjugate Characteristics

An amide linkage is a common and stable choice for connecting chlorambucil to a polyamine. This type of bond is generally resistant to hydrolysis, ensuring that the conjugate remains intact until it reaches its target. The synthesis of the chlorambucil-spermidine conjugate with a stable amide linkage has been a key feature in its design to ensure the polyamine directs the cytotoxic agent to the DNA. lookchem.com

In contrast, cleavable linkers are designed to release the active drug at the target site, which can be advantageous in certain therapeutic strategies. For instance, ester linkages are susceptible to hydrolysis by esterases, which can be present at higher concentrations in tumor environments. A study involving chlorambucil conjugated to an albumin carrier protein demonstrated that an ester bond resulted in a less toxic conjugate compared to one with a hydrazone bond. core.ac.uk

The use of different linker types has been systematically studied in other chlorambucil conjugates. For example, in chlorambucil-transferrin conjugates, those with acid-sensitive carboxylic hydrazone bonds were found to be as active or even more active than free chlorambucil. nih.gov Specifically, a conjugate with an acetaldehyde (B116499) carboxylic hydrazone linker exhibited significantly lower IC50 values, indicating higher potency. nih.gov Conversely, conjugates with more stable ester or benzaldehyde (B42025) carboxylic hydrazone linkers were less active. nih.gov

Table 2: Influence of Linker Chemistry on Chlorambucil Conjugate Properties

| Linker Type | Carrier/Targeting Moiety | Key Characteristics | Reference |

|---|---|---|---|

| Stable Amide | Spermidine | Ensures integrity of the conjugate for polyamine-directed DNA targeting. | lookchem.com |

| Ester (cleavable) | Albumin | Resulted in a less toxic conjugate compared to a hydrazone linker. | core.ac.uk |

| Acetaldehyde Carboxylic Hydrazone (acid-sensitive, cleavable) | Transferrin | Exhibited 3-18 fold lower IC50 values than chlorambucil, indicating higher potency. | nih.gov |

| Benzaldehyde Carboxylic Hydrazone (less acid-sensitive) | Transferrin | Less active than chlorambucil. | nih.gov |

| Bis-aromatic spacer with amide function | 2-fluoro-2-deoxyglucose (FDG) | Positive impact on in vitro cytotoxicity. | nih.gov |

Molecular and Cellular Mechanisms of Action of Chlorambucil Spermidine Conjugates

Cellular Uptake and Intracellular Trafficking Pathways

The entry of the chlorambucil-spermidine conjugate into cancer cells is a critical first step in its mechanism of action and is largely facilitated by the polyamine transport system (PTS).

Many tumor cells exhibit an upregulated, energy-dependent polyamine transport system (PTS) to meet their high demand for polyamines like spermidine (B129725), which are essential for rapid growth. researchgate.netnih.gov The chlorambucil-spermidine conjugate is designed to exploit this very system for cellular entry. researchgate.netnih.gov By mimicking natural polyamines, the conjugate is recognized and actively transported into the cell by the PTS. researchgate.netnih.govlookchem.com This targeted delivery mechanism is a key advantage, as it can lead to higher intracellular concentrations of the cytotoxic agent in tumor cells compared to normal cells. The structural features of the conjugate are optimized to ensure it is a suitable substrate for this transport system. lookchem.com

While the precise molecular identity of the mammalian PTS is not fully elucidated, it is known to be an active, carrier-mediated process. researchgate.netnih.gov Studies in various cell lines have characterized it as a saturable and energy-dependent system. nih.govmdpi.com The system can be upregulated in response to the depletion of intracellular polyamines, further enhancing the uptake of the conjugate. mdpi.com

A key piece of evidence supporting the role of the PTS in the uptake of the chlorambucil-spermidine conjugate is its ability to competitively inhibit the uptake of natural spermidine. researchgate.netnih.gov In experimental settings, the presence of the conjugate reduces the influx of radiolabeled spermidine into tumor cells, indicating that both molecules are competing for the same transport machinery. researchgate.netnih.gov This competitive inhibition underscores that the conjugate is not entering the cell through passive diffusion but is actively recognized and transported by the PTS. researchgate.netnih.gov This finding is crucial as it confirms the targeted nature of the conjugate's cellular entry.

The accumulation of the chlorambucil-spermidine conjugate within tumor cells is significantly influenced by the intracellular polyamine status. A key factor is the depletion of endogenous polyamines. researchgate.netnih.gov This can be achieved experimentally using inhibitors of polyamine biosynthesis, such as difluoromethylornithine (DFMO). researchgate.netnih.gov When tumor cells are pre-treated with DFMO, their intracellular polyamine pools decrease, leading to a compensatory upregulation of the PTS. mdpi.com This, in turn, results in a markedly enhanced uptake and cytotoxicity of the chlorambucil-spermidine conjugate. researchgate.netnih.gov

In murine ADJ/PC6 plasmacytoma cells, pre-treatment with DFMO rendered the cells significantly more sensitive to the conjugate, highlighting the critical role of polyamine depletion in augmenting its efficacy. researchgate.netnih.gov This suggests a potential therapeutic strategy where the combination of a polyamine biosynthesis inhibitor and the conjugate could lead to a synergistic antitumor effect.

| Cell Line | Condition | Fold Increase in Cytotoxicity of Conjugate vs. Chlorambucil (B1668637) | Reference |

| ADJ/PC6 Plasmacytoma | Control | 35-fold | researchgate.netnih.gov |

| ADJ/PC6 Plasmacytoma | Polyamine Depleted | 225-fold | researchgate.netnih.gov |

Subcellular Localization and Target Engagement

Once inside the cell, the chlorambucil-spermidine conjugate must reach its ultimate target: the cellular DNA. The spermidine moiety not only facilitates cellular uptake but also plays a crucial role in directing the conjugate to the nucleus and enhancing its interaction with DNA.

Polyamines, including spermidine, have a natural affinity for DNA due to their cationic nature at physiological pH, which allows them to interact with the negatively charged phosphate (B84403) backbone of DNA. researchgate.netnih.gov By attaching spermidine to chlorambucil, the resulting conjugate inherits this high affinity for DNA. researchgate.netnih.govlookchem.com This property facilitates the translocation of the conjugate to the nucleus and increases its concentration in close proximity to its target. The enhanced DNA binding contributes significantly to the increased potency of the conjugate compared to the parent drug, chlorambucil. researchgate.netnih.gov

The cytotoxic effect of chlorambucil is primarily due to its ability to form covalent bonds with DNA, leading to the formation of monoadducts and, more importantly, interstrand cross-links (ISCs). nih.govnih.gov These ISCs prevent the separation of the DNA strands, thereby blocking DNA replication and transcription and ultimately leading to cell death. nih.gov

The chlorambucil-spermidine conjugate demonstrates a dramatically increased efficiency in forming these critical DNA interstrand cross-links compared to chlorambucil alone. researchgate.netnih.govlookchem.com In cell-free systems, the conjugate was found to be approximately 10,000-fold more active than chlorambucil at forming ISCs with naked DNA. researchgate.netnih.gov This remarkable increase in cross-linking efficiency is attributed to the spermidine component, which, as mentioned, tethers the chlorambucil moiety to the DNA, thereby increasing the local concentration of the alkylating agent and facilitating the second alkylation event required for cross-link formation. lookchem.com

Studies have shown that chlorambucil preferentially forms ISCs at 5'-GNC- sequences. nih.gov While the precise sequence specificity of the conjugate has not been as extensively detailed, its enhanced reactivity suggests a more efficient targeting of these sites. The kinetics of cross-link formation are also accelerated, with detectable lesions forming at much lower concentrations and after shorter incubation times compared to the parent drug. psu.edu

| Compound | Relative Potency in DNA Interstrand Cross-linking | Reference |

| Chlorambucil | 1 | researchgate.netnih.gov |

| Chlorambucil-Spermidine Conjugate | ~10,000 | researchgate.netnih.gov |

Downstream Molecular Responses and Cellular Processes

Modulation of DNA Repair Mechanisms

The extensive DNA damage induced by the chlorambucil-spermidine conjugate, particularly the formation of interstrand crosslinks, invariably triggers cellular DNA damage response (DDR) and repair pathways. While direct studies on the specific modulation of DNA repair by this conjugate are limited, inferences can be drawn from the actions of its components and related compounds.

The alkylating action of the chlorambucil moiety creates adducts and crosslinks that distort the DNA helix, signaling the presence of damage. This typically activates a cascade of proteins involved in sensing the damage and initiating repair. For instance, studies with other chlorambucil conjugates, such as polyamide-chlorambucil conjugates, have shown that the resulting DNA damage leads to the phosphorylation of histone H2A.X at serine 139. nih.gov This phosphorylation is a well-established early marker of DNA double-strand breaks and serves as a platform for the recruitment of DNA repair proteins, including the Nbs1 protein, which is a component of the Mre11-Rad50-Nbs1 (MRN) complex critical for the detection and repair of such breaks. nih.gov

The spermidine component of the conjugate may also play a role in modulating the DNA repair process. Polyamines are known to be involved in various cellular processes, including the regulation of DNA structure and interaction with DNA repair proteins. Some studies suggest that polyamines can promote homology-directed DNA repair, a key pathway for error-free repair of double-strand breaks.

Therefore, it is plausible that the chlorambucil-spermidine conjugate initiates a complex cellular response. On one hand, it induces significant DNA damage that necessitates repair. On the other hand, the spermidine portion could potentially influence the efficiency or choice of the DNA repair pathway employed by the cell. Cancer stem cells, for example, are known to possess enhanced DNA repair capabilities, which contributes to their resistance to chemotherapy. mdpi.com The interplay between the DNA damage inflicted by the chlorambucil component and the potential modulation of repair pathways by the spermidine moiety is a critical area for further investigation.

Cell Cycle Perturbation Studies

A significant cellular consequence of the DNA damage induced by the chlorambucil-spermidine conjugate is the perturbation of the cell cycle. The presence of DNA lesions, particularly interstrand crosslinks, activates cell cycle checkpoints that halt progression through the cycle to allow time for DNA repair.

Studies involving chlorambucil and its conjugates have consistently shown an arrest of cells in the G2/M phase of the cell cycle. Research on a polyamide-chlorambucil conjugate demonstrated that it arrests a wide variety of human cancer cell lines at the G2/M phase. nih.gov This arrest is a downstream effect of the extensive DNA damage caused by the conjugate. nih.gov The cell cycle checkpoint machinery, upon detecting the DNA damage, prevents the cells from entering mitosis with compromised genetic material. This is often mediated by the phosphorylation and inactivation of key cell cycle regulators. nih.gov

Similarly, studies on the parent compound, chlorambucil, have indicated that its inhibitory effects on cell proliferation are likely an indirect result of the inhibition of cells in the G2 phase of the cell cycle. nih.gov The accumulation of cells in the G2 phase following treatment with chlorambucil-based agents is a hallmark of their mechanism of action. This G2 arrest prevents the segregation of damaged chromosomes and can ultimately lead to apoptosis if the damage is too severe to be repaired.

Table 2: Cell Cycle Effects of Chlorambucil and Related Conjugates

| Compound | Cell Line(s) | Observed Effect | Phase of Arrest | Reference |

| Polyamide-Chlorambucil Conjugate | Various Human Cancer Cell Lines | Cell Cycle Arrest | G2/M | nih.gov |

| Chlorambucil | HeLa S3 Cells | Inhibition of Cell Proliferation | G2 | nih.gov |

Preclinical Academic Investigations of Chlorambucil Spermidine Conjugates

In Vitro Cellular Research Models

Application in Various Cell Lines (e.g., ADJ/PC6 Plasmacytoma, Human Ovarian Carcinoma, CHO Cells)

Preclinical studies of the chlorambucil-spermidine conjugate have utilized a variety of cell lines to investigate its mechanism of action and cytotoxic potential. A primary model in these investigations has been the murine ADJ/PC6 plasmacytoma cell line, which is known to possess a particularly active, energy-dependent polyamine uptake system. researchgate.netresearchgate.net This makes it an ideal system to test the hypothesis that conjugating chlorambucil (B1668637) to spermidine (B129725) can enhance its uptake into tumor cells.

While chlorambucil as a standalone agent has been used in the treatment of human ovarian carcinoma , specific in-vitro studies detailing the effects of the chlorambucil-spermidine conjugate on human ovarian cancer cell lines are not extensively reported in the available literature. lookchem.commdpi.com However, the rationale for its potential efficacy in this cancer type is supported by the known clinical activity of chlorambucil. lookchem.com

Chinese Hamster Ovary (CHO) cells have been employed in studies of other polyamine conjugates to elucidate the role of the polyamine transport system. researchgate.netnih.gov These studies have often included mutant CHO cell lines that are deficient in the PTS, providing a valuable tool to confirm that the enhanced cytotoxicity of such conjugates is indeed mediated by their transport via this specific pathway. nih.gov Although direct and detailed cytotoxicity data for the chlorambucil-spermidine conjugate in CHO cells is not prominently available, the findings from other conjugates strongly suggest that CHO cells serve as a relevant model for studying the transport-dependent activity of this class of compounds. researchgate.netnih.gov

Assessment of Cellular Metabolic Activity and Growth Inhibition in Polyamine-Responsive Systems

The cytotoxic effect of the chlorambucil-spermidine conjugate has been primarily assessed through growth inhibition assays in polyamine-responsive cell lines. A key method used is the measurement of [3H]thymidine incorporation into DNA, which serves as a direct indicator of cell proliferation. researchgate.netnih.gov

In studies using the ADJ/PC6 plasmacytoma cell line, the chlorambucil-spermidine conjugate demonstrated significantly greater inhibition of cell growth compared to unconjugated chlorambucil. researchgate.netnih.gov This enhanced effect is particularly pronounced in cells that have been pre-treated with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase which leads to the depletion of intracellular polyamines and upregulation of the polyamine transport system. researchgate.netnih.gov This observation strongly supports the hypothesis that the conjugate's cytotoxicity is linked to its uptake via the PTS. The conjugate also competitively inhibited the uptake of spermidine into these tumor cells, further confirming its interaction with the polyamine transporter. researchgate.netnih.gov

Evaluation of DNA Damage Induction (e.g., [3H]thymidine incorporation, cross-linking assays)

The primary mechanism of action for chlorambucil is the induction of DNA damage, specifically through the formation of interstrand cross-links. The conjugation of chlorambucil to spermidine has been shown to dramatically enhance this activity. researchgate.netlookchem.comnih.gov

DNA Cross-linking Assays: In cell-free systems using naked DNA, the chlorambucil-spermidine conjugate was found to be approximately 10,000-fold more potent at forming interstrand cross-links than chlorambucil alone. researchgate.netlookchem.comnih.gov This suggests that the spermidine moiety, with its high affinity for DNA, effectively targets the chlorambucil to its site of action. researchgate.netnih.gov It is important to note, however, that while the in vitro DNA cross-linking ability was massively enhanced, this did not translate to a similarly enhanced genotoxicity in in vivo micronucleus assays, where the conjugate showed activity similar to chlorambucil. nih.gov

[3H]Thymidine Incorporation: As mentioned previously, the inhibition of [3H]thymidine incorporation has been used as a key indicator of the cytotoxic effects resulting from DNA damage. researchgate.netnih.gov Following a one-hour exposure, the chlorambucil-spermidine conjugate was significantly more effective at inhibiting thymidine (B127349) incorporation in ADJ/PC6 cells than unconjugated chlorambucil, reflecting its enhanced ability to cause growth-arresting DNA damage. researchgate.netnih.gov

Comparative Cellular Studies with Unconjugated Chlorambucil

A central theme in the preclinical evaluation of the chlorambucil-spermidine conjugate is its direct comparison with the parent drug, chlorambucil. These studies have consistently highlighted the superior in vitro activity of the conjugate.

In ADJ/PC6 plasmacytoma cells, the chlorambucil-spermidine conjugate was found to be 35-fold more toxic than chlorambucil. researchgate.netnih.gov This increased toxicity was even more pronounced in cells with depleted polyamine levels, where the conjugate was 225-fold more toxic than chlorambucil. researchgate.netnih.gov This dramatic difference in potency is attributed to two main factors: the facilitated uptake of the conjugate through the polyamine transport system and the enhanced targeting of the cytotoxic agent to DNA, as evidenced by the increased efficiency of DNA cross-linking. researchgate.netnih.gov

| Cell Line | Condition | Fold Increase in Toxicity (Conjugate vs. Chlorambucil) | Reference |

| ADJ/PC6 Plasmacytoma | Control | 35 | researchgate.netnih.gov |

| ADJ/PC6 Plasmacytoma | Polyamine-depleted | 225 | researchgate.netnih.gov |

In Vivo Experimental Models

Murine Tumor Models for Antitumor Efficacy Studies

The promising in vitro results for the chlorambucil-spermidine conjugate led to its evaluation in in vivo tumor models. The antitumor efficacy of the conjugate has been assessed in BALB/c mice bearing the ADJ/PC6 plasmacytoma. researchgate.netnih.gov

In these studies, a single intraperitoneal dose of the chlorambucil-spermidine conjugate was found to be 4-fold more potent in inhibiting tumor growth compared to an equivalent dose of unconjugated chlorambucil. researchgate.netnih.gov These findings support the hypothesis that linking cytotoxic agents to polyamines can be a viable strategy for enhancing their antitumor activity in a whole-animal system. researchgate.netnih.gov However, it was noted that this increased potency did not translate to an improved therapeutic index in this particular model. researchgate.netnih.gov

| Compound | Relative Potency in Inhibiting Tumor Growth (vs. Chlorambucil) | Murine Model | Reference |

| Chlorambucil-Spermidine Conjugate | 4-fold more potent | ADJ/PC6 Plasmacytoma in BALB/c mice | researchgate.netnih.gov |

Pharmacokinetic and Biodistribution Analysis of Conjugates in Animal Systems

The conjugation of spermidine to chlorambucil is a strategy designed to exploit the polyamine transport system (PTS), which is often upregulated in tumor cells, to achieve targeted drug delivery. researchgate.netnih.gov Preclinical studies in animal models have focused on the in vivo efficacy and systemic effects of the chlorambucil-spermidine conjugate, providing insights into its biological activity, although detailed pharmacokinetic parameters are not extensively documented in publicly available literature.

In vivo antitumor activity was evaluated in BALB/c mice bearing ADJ/PC6 plasmacytoma. researchgate.netnih.gov Following a single intraperitoneal administration, the chlorambucil-spermidine conjugate demonstrated significantly greater potency in inhibiting tumor growth compared to the parent drug, chlorambucil. researchgate.netnih.gov Specifically, the conjugate was found to be four times more potent than chlorambucil. nih.gov This enhanced antitumor effect is attributed to the spermidine moiety, which is hypothesized to facilitate increased intracellular accumulation of the cytotoxic agent via the PTS and to enhance its interaction with DNA. researchgate.netnih.gov In vitro, the conjugate was approximately 10,000-fold more effective at forming interstrand crosslinks with naked DNA than chlorambucil alone. researchgate.netnih.gov

Despite the increased potency, the therapeutic index of the conjugate was not improved compared to chlorambucil in this specific tumor model. researchgate.netnih.gov Further investigation into the systemic exposure and potential toxicities was conducted through a mouse bone marrow micronucleus assay. This study revealed that the chlorambucil-spermidine conjugate exhibited a similar level of genotoxic activity in vivo as chlorambucil. nih.gov This suggests that the superior DNA cross-linking capability observed in a cell-free environment does not necessarily translate to increased systemic genotoxicity in the animal model. nih.gov

Detailed studies on the tissue distribution of the conjugate, comparing its concentration in tumor versus normal tissues, are limited. However, research on chlorambucil itself has shown that it distributes to various tissues and that alkylation of DNA and RNA can be prolonged, suggesting the formation of intracellular drug-macromolecule complexes. nih.gov For the conjugate, the primary hypothesis remains that its distribution is significantly influenced by the activity of the PTS in different tissues. researchgate.netnih.gov

Comparative In Vivo Efficacy of Chlorambucil-Spermidine Conjugate

| Compound | Animal Model | Tumor Model | Relative Potency (vs. Chlorambucil) | Reference |

|---|---|---|---|---|

| Chlorambucil-Spermidine Conjugate | BALB/c Mice | ADJ/PC6 Plasmacytoma | 4-fold more potent | researchgate.net, nih.gov |

Influence of Polyamine Homeostasis Modulation (e.g., DFMO pre-treatment) on Conjugate Distribution and Activity

The activity of the chlorambucil-spermidine conjugate is intrinsically linked to the cellular polyamine homeostatic state, which can be pharmacologically manipulated. researchgate.netnih.gov A key strategy to enhance the uptake and efficacy of polyamine conjugates is the pre-treatment of cells with α-difluoromethylornithine (DFMO). researchgate.netnih.gov DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis. mdpi.commdpi.com By inhibiting ODC, DFMO leads to the depletion of intracellular pools of putrescine and spermidine. mdpi.comnih.gov This depletion triggers a compensatory upregulation of the polyamine transport system (PTS) as cells attempt to import extracellular polyamines to restore their internal concentrations. researchgate.netnih.gov

Preclinical studies have effectively demonstrated that this mechanism can be harnessed to increase the cytotoxicity of the chlorambucil-spermidine conjugate. researchgate.netnih.gov In vitro experiments using ADJ/PC6 plasmacytoma cells showed that pre-treatment with DFMO significantly enhanced the toxicity of the conjugate. researchgate.netnih.gov In polyamine-depleted cells, the conjugate was 225-fold more toxic than chlorambucil, whereas in control cells, it was 35-fold more toxic. researchgate.netnih.gov

This synergistic effect is underpinned by two key observations. First, the enhanced toxicity of the conjugate following DFMO pre-treatment was not observed for chlorambucil alone, indicating that the effect is specific to the conjugate's mode of cellular entry. researchgate.netnih.gov Second, the chlorambucil-spermidine conjugate was found to competitively inhibit the uptake of radiolabeled spermidine into tumor cells, providing direct evidence that it utilizes the PTS. researchgate.netnih.gov

Interestingly, the modulation of polyamine homeostasis with DFMO has a contrasting effect on the activity of unconjugated chlorambucil. In a study involving four human adenocarcinoma cell lines, pre-treatment with DFMO was found to significantly protect three of the four cell lines from the cytotoxic effects of chlorambucil. nih.gov This protective effect was reversed by the addition of exogenous putrescine, confirming its link to polyamine depletion. nih.gov This highlights a fundamental difference in how the parent drug and its spermidine conjugate are influenced by the cell's polyamine status and transport machinery. By hijacking the upregulated PTS in DFMO-treated cells, the conjugate achieves higher intracellular concentrations and greater cytotoxic activity, a mechanism unavailable to the parent chlorambucil. researchgate.netnih.govnih.gov

Polyamine Transport System Pts in Disease States and Research Implications

Upregulation of PTS in Proliferating Cells and Tumor Biology

Rapidly proliferating cells, a hallmark of cancer, exhibit an increased demand for polyamines to sustain their growth and division. bohrium.commdpi.com This heightened requirement leads to significant alterations in polyamine metabolism, including a marked upregulation of the PTS. bohrium.comnih.gov Many tumor cells possess an active, energy-dependent polyamine uptake system that selectively accumulates polyamines and structurally similar compounds from the extracellular environment. researchgate.netnih.gov

This upregulation is a key adaptive mechanism for cancer cells. When the intracellular polyamine biosynthesis pathway is insufficient to meet the demands of rapid proliferation, cancer cells compensate by increasing the activity of their transport systems. bohrium.commdpi.com Studies on human colorectal cancer cells have shown that the rate of polyamine uptake is enhanced in response to polyamine depletion and is linked to the growth status of the cells. mdpi.comnih.gov Cell lines with the lowest basal polyamine uptake demonstrated the most significant increase in transport activity when their internal polyamine pools were depleted, highlighting a dynamic regulatory process. mdpi.comnih.gov This dependency on external polyamine sources makes the PTS a distinctive feature of many types of cancer, including colorectal, breast, prostate, and lung cancer. bohrium.comfrontiersin.org

Polyamine Homeostasis and Dysregulation in Cancer Research

Polyamine homeostasis is the tightly controlled process that maintains optimal intracellular polyamine levels. nih.gov This regulation occurs at multiple levels, including the control of key biosynthetic enzymes like ornithine decarboxylase (ODC), catabolic enzymes, and the PTS. nih.gov In cancer, this regulatory network is frequently dysregulated. nih.govnih.gov Elevated levels of polyamines and the enzymes responsible for their synthesis are often associated with hyper-proliferative states and are overexpressed in numerous cancer types. nih.gov

The dysregulation of polyamine metabolism is now considered a hallmark of many cancers. bohrium.com This disruption not only supports tumor growth and progression but also contributes to the tumor microenvironment. nih.govnih.gov For instance, the catabolism of polyamines can produce reactive oxygen species (ROS) and aldehydes, which can cause DNA damage and promote inflammation, further fueling carcinogenesis. nih.gov The observation that forced overexpression of ODC can induce tumor formation underscores the critical role of polyamine dysregulation in cancer development. nih.gov Consequently, the distinct polyamine metabolism in cancer cells compared to normal cells presents a promising target for therapeutic intervention. nih.gov

Strategic Exploitation of PTS for Targeted Drug Delivery

The upregulation of the PTS in tumor cells offers a unique and valuable opportunity for targeted cancer therapy. nih.gov By designing cytotoxic agents that mimic natural polyamines, it is possible to "hijack" this transport system to achieve selective delivery of drugs into cancer cells, thereby increasing efficacy while potentially reducing systemic toxicity. nih.govresearchgate.netnih.gov

A prime example of this strategy is the development of the chlorambucil-spermidine conjugate. researchgate.netnih.gov In this molecule, the cytotoxic alkylating agent chlorambucil (B1668637) is chemically linked to spermidine (B129725), a natural polyamine. The spermidine component acts as a vector, recognized and transported by the PTS, effectively tricking the cancer cell into importing the attached toxic payload. researchgate.netnih.gov

Research has demonstrated the superior efficacy of this conjugate compared to chlorambucil alone. The conjugate competitively inhibited the uptake of natural spermidine into tumor cells, providing strong evidence that it utilizes the PTS for entry. researchgate.netnih.gov This targeted approach translates into significantly enhanced cytotoxic activity.

Interactive Table: Comparative Efficacy of Chlorambucil vs. Chlorambucil-Spermidine Conjugate

| Metric | Chlorambucil | Chlorambucil-Spermidine Conjugate | Fold Increase in Potency | Finding |

| DNA Interstrand Cross-linking (Naked DNA) | Baseline | ~10,000x more active | 10,000 | The conjugate is vastly more efficient at damaging DNA directly. researchgate.netnih.govrsc.org |

| In Vitro Cytotoxicity (ADJ/PC6 Cells) | Baseline | 35x more toxic | 35 | In standard cancer cell cultures, the conjugate is significantly more toxic. researchgate.netnih.gov |

| In Vitro Cytotoxicity (Polyamine Depleted Cells) | Baseline | 225x more toxic | 225 | In cancer cells starved of polyamines (which further upregulate PTS), the conjugate's toxicity is dramatically amplified. researchgate.netnih.gov |

| In Vivo Antitumor Activity (ADJ/PC6 Tumors) | Baseline | 4x more potent | 4 | In a living model, the conjugate was more effective at inhibiting tumor growth. nih.govaacrjournals.org |

These findings support the hypothesis that linking cytotoxic agents to polyamines can facilitate their entry into tumor cells that possess an active PTS, thereby increasing their selectivity and potency against cancer. nih.gov

Building on the concept of polyamine-vectored drugs, another advanced strategy involves the use of nanotechnology. nih.gov Nanocarriers such as liposomes, polymeric nanoparticles, and micelles can be used to encapsulate therapeutic agents, improving their stability and pharmacokinetic profiles. mdpi.comnih.gov These nanocarriers can be further functionalized by attaching targeting ligands, such as polyamines or polyamine analogs, to their surface.

This dual-layered targeting approach offers several advantages. The nanocarrier itself can preferentially accumulate in tumor tissue through the "enhanced permeability and retention" (EPR) effect, a phenomenon where the leaky blood vessels of tumors allow nanoparticles to enter and become trapped. nih.govamericanpharmaceuticalreview.com The polyamine ligands on the surface of the nanocarrier then facilitate active targeting, binding to and being internalized by cancer cells via the overexpressed PTS. nih.gov

Recent research has explored the development of nanostructures with polyamine analog-based backbones, termed "nanopolyamines." nih.gov Studies have shown that these nanopolyamines also require an intact PTS for cellular uptake and activity, confirming that the transport mechanism is preserved even when the polyamine vector is part of a larger nanoparticle assembly. nih.gov This strategy holds promise for overcoming potential resistance mechanisms, such as the downregulation of the PTS, and for delivering a combination of therapies simultaneously. nih.govnih.gov The conjugation of polyamines to nanocarriers represents a sophisticated and promising frontier in the development of highly selective and effective cancer treatments. nih.govresearchgate.net

Mechanisms of Cellular Resistance to Polyamine Vectored Agents

Alterations in Polyamine Transport System Expression or Function

A primary mechanism of resistance to polyamine-vectored agents involves modifications to the polyamine transport system, which can limit the intracellular accumulation of the drug conjugate.

Cancer cells often display an overactive polyamine transport system (PTS) to meet their high demand for polyamines, which are essential for proliferation. nih.govresearchgate.net This elevated transport capacity is exploited by polyamine-drug conjugates to gain entry into the cell. nih.govunibo.it However, cells can develop resistance by downregulating the expression or altering the function of the components of the PTS. nih.gov

Research on a chlorambucil-spermidine conjugate demonstrated that its cytotoxicity was significantly enhanced in cells depleted of polyamines, a condition that typically upregulates the PTS. nih.gov Furthermore, the conjugate was found to competitively inhibit the uptake of spermidine (B129725), providing strong evidence that it utilizes the PTS for cellular entry. researchgate.netnih.gov Consequently, any modification that reduces the efficiency of this transport system would lead to decreased uptake of the conjugate and, therefore, resistance.

For instance, studies with other polyamine analogues have shown that resistant cell lines can exhibit reduced Vmax for polyamine uptake, indicating a lower transport capacity. researchgate.net In the context of the chlorambucil-spermidine conjugate, a decrease in the number or activity of polyamine transporters on the cell surface would directly translate to diminished drug influx and reduced cytotoxic effect. While direct evidence for specific transporter mutations conferring resistance to the chlorambucil-spermidine conjugate is still emerging, the principle is well-established for other polyamine-based therapeutics. nih.gov

Below is a table summarizing the impact of PTS alterations on the efficacy of polyamine-vectored agents.

| Cellular Change | Effect on Polyamine Transport | Consequence for Chlorambucil-Spermidine Conjugate | References |

| Downregulation of PTS components | Decreased Vmax (maximum transport rate) | Reduced intracellular accumulation of the conjugate | researchgate.net |

| Mutations in transporter proteins | Altered substrate specificity or affinity | Impaired recognition and transport of the conjugate | nih.gov |

| Polyamine depletion | Upregulation of PTS | Enhanced uptake and cytotoxicity of the conjugate | nih.gov |

Intracellular Binding and Sequestration of Conjugates

Once inside the cell, the effectiveness of the chlorambucil-spermidine conjugate can be compromised by intracellular binding and sequestration mechanisms that prevent it from reaching its primary target, DNA. nih.gov

A significant mechanism of resistance is the sequestration of polyamine analogues and conjugates into intracellular vesicles, particularly lysosomes. nih.gov This process effectively removes the drug from the cytoplasm, where it would otherwise interact with its molecular targets. Research has shown that cells resistant to certain polyamine analogues accumulate these compounds into large cytoplasmic vacuoles of lysosomal origin. nih.gov Although these cells accumulate high levels of the analogue, they remain insensitive to its cytotoxic effects because the drug is sequestered and not bioavailable. nih.gov This sequestration prevents the conjugate from down-regulating key enzymes or exerting its cytotoxic effects. nih.gov

While not yet specifically documented for the chlorambucil-spermidine conjugate, this lysosomal sequestration is a plausible mechanism of resistance. The polyamine moiety of the conjugate could be recognized by intracellular transport systems that direct it towards lysosomes for degradation or storage.

Another potential mechanism of intracellular inactivation is the binding of the conjugate to other cellular components, such as proteins or other macromolecules. Polyamines are known to interact with a variety of negatively charged molecules within the cell. frontiersin.org While the high affinity of polyamines for DNA is a key feature for targeting, non-specific binding to other molecules could reduce the concentration of the conjugate available to damage DNA.

The table below outlines potential intracellular sequestration mechanisms.

| Sequestration Mechanism | Description | Effect on Conjugate Activity | References |

| Lysosomal Sequestration | Accumulation of the conjugate within lysosomal vacuoles. | Prevents the conjugate from reaching its DNA target in the nucleus. | nih.gov |

| Binding to Cytoplasmic Proteins | Non-specific binding to various intracellular proteins. | Reduces the free concentration of the conjugate available for DNA alkylation. | frontiersin.org |

Metabolic Pathways Affecting Conjugate Stability and Activity

The metabolic fate of the chlorambucil-spermidine conjugate within the cell is a critical determinant of its efficacy. Enzymatic modification can either inactivate the drug or potentially alter its activity.

The primary metabolic pathways for endogenous polyamines involve acetylation and oxidation. mdpi.comnih.gov The enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT) is a key rate-limiting enzyme in polyamine catabolism. mdpi.com Acetylation of polyamines by SSAT can lead to their subsequent oxidation by polyamine oxidase (PAO) or their export from the cell. mdpi.comnih.gov

It is conceivable that the spermidine portion of the chlorambucil-spermidine conjugate could be a substrate for SSAT. Acetylation of the conjugate would likely alter its structure and charge, which could have several consequences:

Reduced DNA Binding: The positive charges on the polyamine chain are crucial for its high-affinity interaction with the negatively charged DNA backbone. nih.gov Acetylation would neutralize these charges, potentially reducing the conjugate's ability to target DNA effectively.

Enhanced Export: Acetylated polyamines are often recognized by cellular export systems. If the acetylated conjugate is efficiently exported from the cell, its intracellular concentration and residence time would be reduced, diminishing its cytotoxic potential.

Altered Cytotoxicity: The products of polyamine catabolism, such as hydrogen peroxide and reactive aldehydes, can themselves be cytotoxic. nih.gov The metabolic breakdown of the conjugate could, in theory, contribute to cellular damage, but it could also represent a detoxification pathway if the parent conjugate is more potent.

Furthermore, resistance to chlorambucil (B1668637) itself can be mediated by increased levels of glutathione (B108866) (GSH) and glutathione S-transferase (GST) activity. nih.gov These systems can detoxify alkylating agents like chlorambucil. It is plausible that these same mechanisms could act on the chlorambucil moiety of the conjugate, leading to its inactivation.

The following table details metabolic pathways that could influence the activity of the chlorambucil-spermidine conjugate.

| Metabolic Pathway | Enzyme(s) Involved | Potential Effect on Conjugate | References |

| Polyamine Catabolism | Spermidine/spermine N1-acetyltransferase (SSAT), Polyamine Oxidase (PAO) | Acetylation may reduce DNA binding and enhance export. Oxidation could lead to inactivation or generation of toxic metabolites. | mdpi.comnih.gov |

| Glutathione Conjugation | Glutathione S-transferase (GST) | Inactivation of the chlorambucil moiety through conjugation with glutathione. | nih.gov |

Synergistic Therapeutic Strategies Involving Chlorambucil Spermidine Conjugates

Combination with Polyamine Biosynthesis Inhibitors (e.g., DFMO)

A key strategy to enhance the efficacy of the chlorambucil-spermidine conjugate involves the co-administration of polyamine biosynthesis inhibitors, such as α-difluoromethylornithine (DFMO). DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. nih.govnih.govnih.gov By blocking ODC, DFMO depletes intracellular pools of polyamines, particularly putrescine and spermidine (B129725). nih.gov

This depletion creates a state of "polyamine hunger" in cancer cells, which they attempt to alleviate by upregulating their polyamine transport system. nih.gov This sets the stage for a synergistic interaction with the chlorambucil-spermidine conjugate. With the transport system on high alert, the uptake of the conjugate, which mimics natural polyamines, is significantly enhanced.

Research has demonstrated the potentiation of the conjugate's cytotoxicity following pre-treatment with DFMO. In a study using ADJ/PC6 plasmacytoma cells, pre-incubation with DFMO to deplete intracellular polyamines rendered the cells significantly more sensitive to the chlorambucil-spermidine conjugate. nih.gov The toxicity of the conjugate was increased by 225-fold in polyamine-depleted cells compared to a 35-fold increase in control cells, providing strong evidence that the conjugate utilizes the polyamine uptake system for cellular entry. nih.gov This synergistic effect was not observed with chlorambucil (B1668637) alone, highlighting the specific targeting mechanism of the conjugate. nih.gov

Integration with Other DNA-Damaging Agents

The integration of the chlorambucil-spermidine conjugate with other DNA-damaging agents represents another promising therapeutic avenue. The rationale behind this approach lies in the potential for synergistic or additive effects by targeting DNA through different mechanisms. While the chlorambucil component of the conjugate acts as an alkylating agent, causing interstrand cross-links, other agents might induce DNA damage through mechanisms such as single-strand breaks, double-strand breaks, or the inhibition of DNA repair enzymes.

For instance, combining the conjugate with topoisomerase inhibitors or platinum-based drugs could lead to a more comprehensive assault on the cancer cell's genome, overwhelming its DNA repair capacity and increasing the likelihood of apoptosis. Preclinical studies have explored the combination of DFMO with chemotherapeutic agents like cyclophosphamide (B585) and topotecan (B1662842) in neuroblastoma models, demonstrating enhanced antitumor activity. aacrjournals.org This suggests that a multi-pronged attack on both polyamine metabolism and DNA integrity can be a powerful strategy.

While direct studies combining the chlorambucil-spermidine conjugate with other DNA-damaging agents are limited in the publicly available literature, the principle is well-established in cancer therapy. The enhanced DNA targeting of the conjugate could potentially lower the required doses of other cytotoxic drugs, thereby mitigating their side effects.

Research into Enhanced Therapeutic Ratios through Combination Approaches

A critical goal in cancer therapy is to maximize the damage to tumor cells while minimizing harm to healthy tissues, a concept encapsulated by the therapeutic ratio. Combination strategies involving the chlorambucil-spermidine conjugate are being investigated to improve this ratio.

The selective uptake of the conjugate by cancer cells with overactive polyamine transport systems inherently contributes to an improved therapeutic index compared to untargeted chlorambucil. nih.gov However, in vivo studies with a murine plasmacytoma model showed that while the conjugate was four times more potent than chlorambucil at inhibiting tumor growth, the therapeutic index was not increased. nih.govresearchgate.net This underscores the need for more sophisticated combination approaches.

The combination with DFMO is a prime example of a strategy to enhance the therapeutic ratio. By specifically sensitizing cancer cells to the conjugate, it may be possible to achieve a greater therapeutic effect at a given dose, thereby reducing the impact on normal tissues that have lower polyamine transport activity.

Furthermore, research into the genotoxicity of the conjugate has shown that its superior ability to cross-link DNA in vitro does not necessarily translate to enhanced genotoxicity in vivo when compared to chlorambucil in a mouse bone marrow micronucleus assay. nih.gov This finding is significant as it suggests that the conjugate's targeted delivery may not lead to a corresponding increase in systemic toxicity, a crucial factor for a favorable therapeutic ratio.

Future research will likely focus on optimizing the timing and sequencing of combination therapies. For example, pre-treating with a polyamine biosynthesis inhibitor for a specific duration to maximally upregulate the polyamnine transport system before administering the chlorambucil-spermidine conjugate could be a key factor in maximizing its efficacy and therapeutic window.

Advanced Analytical Techniques for Chlorambucil Spermidine Conjugate Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of the chlorambucil-spermidine conjugate in biological matrices such as plasma, serum, and tissue homogenates. While a specific, validated HPLC method for the conjugate is not widely published, methods for its constituent parts, chlorambucil (B1668637) and spermidine (B129725), provide a framework for its analysis.

A typical HPLC method for the chlorambucil-spermidine conjugate would involve a reversed-phase column (e.g., a C18 column) to separate the relatively nonpolar conjugate from more polar endogenous components. mdpi.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, with the potential for gradient elution to optimize separation. mdpi.comnih.gov UV detection would be a suitable choice, given the chromophore present in the chlorambucil moiety, likely at a wavelength around 258 nm. nih.gov

Sample preparation is a critical step to ensure accurate quantification and would involve protein precipitation from plasma or serum samples, followed by filtration or solid-phase extraction to remove interfering substances. nih.gov The development of such a method would require careful optimization of chromatographic conditions to achieve adequate sensitivity, selectivity, and reproducibility, with a lower limit of quantification (LLOQ) sufficient for pharmacokinetic studies.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Specification |

| Column | LiChrospher 100 RP-18 (or equivalent) |

| Mobile Phase | Acetonitrile and water with formic acid |

| Detection | UV at 258 nm |

| Sample Preparation | Protein precipitation with methanol |

| LLOQ Target | < 0.1 µg/mL |

This table presents a hypothetical set of parameters based on established methods for chlorambucil and spermidine analysis.

Mass Spectrometry (MS) for Metabolite Identification and Structural Elucidation

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying the metabolites of the chlorambucil-spermidine conjugate and elucidating their structures. This technique provides high sensitivity and specificity, allowing for the detection and characterization of metabolites even at low concentrations. mdpi.com

In a typical workflow, the conjugate would be incubated with human liver microsomes to generate phase I and phase II metabolites. mdpi.com The resulting mixture would then be analyzed by LC-MS/MS. The mass spectrometer would be operated in full-scan mode to detect potential metabolites, followed by product ion scanning (MS/MS) of the ions of interest to obtain fragmentation patterns.

The fragmentation of the parent conjugate would be expected to yield characteristic ions corresponding to the chlorambucil and spermidine moieties. For instance, cleavage of the amide bond linking the two components would be a likely fragmentation pathway. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the sites of metabolic modification (e.g., hydroxylation, oxidation, or conjugation) can be determined. mdpi.com Computational tools can be used to predict potential sites of metabolism, guiding the search for metabolites in the experimental data. mdpi.com

Table 2: Potential Metabolites and their Expected Mass-to-Charge Ratios (m/z)

| Compound | Expected Metabolic Modification | Predicted m/z (Monoisotopic) |

| Chlorambucil-spermidine conjugate | Parent Compound | 431.2 |

| Metabolite 1 | Hydroxylation on the spermidine chain | 447.2 |

| Metabolite 2 | Oxidation of the chlorambucil moiety | 447.2 |

| Metabolite 3 | N-acetylation of the spermidine chain | 473.3 |

This table is illustrative and shows hypothetical metabolites and their predicted m/z values.

Radiotracer Studies for Uptake and Distribution Profiling

Radiotracer studies are crucial for understanding the uptake and distribution of the chlorambucil-spermidine conjugate in vitro and in vivo. These studies typically involve synthesizing a radiolabeled version of the conjugate, for instance, by incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule.

In vitro, a key application of radiotracer studies is to investigate the mechanism of cellular uptake. For example, the use of [³H]thymidine incorporation assays has been instrumental in assessing the cytotoxicity of the conjugate. researchgate.netnih.gov Research has shown that pre-treating cells to deplete polyamines enhances the toxicity of the chlorambucil-spermidine conjugate, suggesting its uptake via the polyamine transport system. researchgate.netnih.gov Furthermore, competition assays with radiolabeled spermidine could confirm that the conjugate utilizes this specific uptake pathway. researchgate.netnih.gov

In vivo, a radiolabeled conjugate can be administered to animal models to study its biodistribution. By tracking the radioactivity in various organs and tissues over time, researchers can determine where the conjugate accumulates. This information is vital for assessing its tumor-targeting efficiency and potential off-target effects.

Table 3: Findings from [³H]Thymidine Incorporation Assays

| Cell Condition | Fold Increase in Toxicity (Conjugate vs. Chlorambucil) |

| Control Cells | 35-fold |

| Polyamine-Depleted Cells | 225-fold |

Data from in vitro studies on ADJ/PC6 plasmacytoma cells. researchgate.netnih.gov

Fluorescence-Based Assays for DNA Interaction Studies

Fluorescence-based assays are powerful tools for investigating the interaction of the chlorambucil-spermidine conjugate with its primary target, DNA. These assays can provide insights into the binding affinity and crosslinking efficiency of the conjugate.

One common method is the ethidium (B1194527) bromide displacement assay. Ethidium bromide is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that binds to DNA can displace the ethidium bromide, leading to a decrease in fluorescence. By measuring the extent of this fluorescence quenching, the DNA binding affinity of the chlorambucil-spermidine conjugate can be determined.

Another approach involves using fluorescently labeled oligonucleotides. nih.govresearchgate.net The interaction of the conjugate with these labeled DNA strands can be monitored by changes in fluorescence intensity or through techniques like Fluorescence Resonance Energy Transfer (FRET).

Research has indicated that the chlorambucil-spermidine conjugate is substantially more effective at forming DNA interstrand crosslinks than chlorambucil alone. researchgate.netnih.govrsc.org This enhanced activity is a key aspect of its increased cytotoxicity. While not a direct fluorescence assay, the results from such crosslinking studies are fundamental to understanding the conjugate's mechanism of action.

Table 4: DNA Interstrand Crosslinking Efficiency

| Compound | Relative Activity (vs. Chlorambucil) |

| Chlorambucil-spermidine conjugate | ~10,000-fold more active |

Finding based on studies with naked DNA. researchgate.netnih.govrsc.org

Q & A

Q. What is the rationale for conjugating chlorambucil with spermidine in anticancer research?

The conjugation leverages spermidine's polyamine transport system (PAT) to enhance tumor cell uptake, as rapidly proliferating cancer cells overexpress PAT. This strategy improves chlorambucil's selectivity and cytotoxicity compared to the parent drug . Key evidence includes in vitro studies showing the conjugate's superior DNA alkylation efficiency and in vivo models demonstrating reduced systemic toxicity .

Q. What experimental models are commonly used to evaluate the efficacy of chlorambucil-spermidine conjugates?

Standard models include:

- In vitro : Human cancer cell lines (e.g., leukemia, lymphoma) for cytotoxicity assays (IC50 comparisons) and DNA adduct quantification via HPLC .

- In vivo : BALB/c mice xenografts to assess tumor regression and toxicity profiles (e.g., hepatic/renal biomarkers) .

- Mechanistic studies : Competitive inhibition assays with spermidine analogs to validate PAT-mediated uptake .

Q. How is the purity and structural identity of the chlorambucil-spermidine conjugate validated in synthesis protocols?

Methodological steps include:

- Analytical HPLC with UV detection (λ = 254 nm) for purity assessment (>95%).

- Mass spectrometry (ESI-MS) for molecular weight confirmation (e.g., [M+H]+ ion at m/z 495.3).

- 1H/13C NMR to verify alkylation sites on spermidine’s primary amines .

Advanced Research Questions

Q. How do contradictory results between in vitro and in vivo efficacy of chlorambucil-spermidine conjugates arise, and how can they be resolved?

Discrepancies often stem from differences in pharmacokinetics (e.g., metabolic degradation in vivo) or tumor microenvironment factors (e.g., hypoxia affecting PAT activity). For resolution:

- Pharmacokinetic modeling : Measure plasma half-life and tissue distribution using radiolabeled conjugates .

- Tumor penetration assays : Use 3D spheroid models to mimic in vivo hypoxia and nutrient gradients .

- Comparative toxicity studies : Monitor organ-specific damage (e.g., liver enzymes) to adjust dosing regimens .

Q. What strategies optimize the tumor-targeting efficiency of chlorambucil-spermidine conjugates while minimizing off-target effects?

Advanced approaches include:

- Structural modification : Introduce fluorinated spermidine analogs to enhance PAT affinity and metabolic stability .

- Combination therapies : Co-administer PAT inhibitors (e.g., DFMO) to normal cells, sparing cancer cells selectively .

- Nanoparticle encapsulation : Improve bioavailability and reduce renal clearance .

| Strategy | Key Outcome | Reference |

|---|---|---|

| Fluorinated analogs | 2.3× higher tumor accumulation in murine models | |

| DFMO co-administration | 40% reduction in hepatotoxicity |

Q. How can conflicting data on DNA alkylation specificity be addressed in mechanistic studies?

Contradictions may arise from variable experimental conditions (e.g., pH, redox state). Methodological solutions:

- Standardized alkylation assays : Use identical buffer systems (pH 7.4, 37°C) across studies.

- Sequence-specific analysis : Employ gel electrophoresis or next-gen sequencing to map adduct formation .

- Redox modulation : Add antioxidants (e.g., NAC) to isolate alkylation from oxidative DNA damage .

Methodological Guidelines for Research Design

- Data Interpretation : When comparing cytotoxicity data, normalize results to spermidine uptake rates (measured via competitive ELISA) to account for PAT variability .

- Statistical Rigor : Use multiple imputation with informative conjugate priors (MICP) for missing data in dose-response studies, as it improves parameter estimation precision vs. Rubin’s method .

- Reporting Standards : Follow Beilstein Journal guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.